molecular formula C₃₄H₃₆BN₃O₄ B560525 ATP-Red 1 CAS No. 1847485-97-5

ATP-Red 1

Cat. No.: B560525
CAS No.: 1847485-97-5
M. Wt: 561.48
InChI Key: SSNKNUIFMZUJTL-UHFFFAOYSA-N
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Description

ATP-Red 1 is a multisite-binding switchable fluorescent probe that selectively and rapidly detects intracellular concentrations of adenosine triphosphate (ATP) in living cells. It is widely used in scientific research due to its high specificity and sensitivity in measuring ATP levels, which are crucial for various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

ATP-Red 1 is synthesized through a series of chemical reactions involving the formation of a boron-ribose complex. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production by:

Chemical Reactions Analysis

Types of Reactions

ATP-Red 1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example:

Scientific Research Applications

ATP-Red 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent probe to study ATP levels in various chemical reactions and processes.

    Biology: Employed in live-cell imaging to monitor ATP levels in real-time, providing insights into cellular metabolism and energy production.

    Medicine: Utilized in medical research to investigate the role of ATP in various diseases and conditions, such as cancer and neurodegenerative disorders.

    Industry: Applied in industrial processes to monitor ATP levels and optimize production processes

Mechanism of Action

ATP-Red 1 exerts its effects through a mechanism involving the binding of ATP to the boron-ribose complex. The presence of ATP induces a conformational change in the complex, resulting in the opening of the ring structure and the production of fluorescence. This fluorescence can be measured to determine ATP levels in living cells .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ATP-Red 1 include:

Uniqueness of this compound

This compound is unique due to its high specificity and sensitivity in detecting ATP levels. Unlike other fluorescent probes, this compound can rapidly and selectively respond to changes in ATP concentrations, making it an invaluable tool in scientific research .

Properties

IUPAC Name

[2-[3',6'-bis(diethylamino)-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36BN3O4/c1-5-36(6-2)23-17-19-27-31(21-23)42-32-22-24(37(7-3)8-4)18-20-28(32)34(27)26-14-10-9-13-25(26)33(39)38(34)30-16-12-11-15-29(30)35(40)41/h9-22,40-41H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNKNUIFMZUJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1N2C(=O)C3=CC=CC=C3C24C5=C(C=C(C=C5)N(CC)CC)OC6=C4C=CC(=C6)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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